1-Bromo-3-(4-(difluoromethyl)-3-methoxyphenyl)propan-2-one
Description
1-Bromo-3-(4-(difluoromethyl)-3-methoxyphenyl)propan-2-one is a brominated ketone derivative characterized by a propan-2-one backbone substituted with a bromine atom at position 1 and a 4-(difluoromethyl)-3-methoxyphenyl group at position 2. This compound serves as a key intermediate in organic synthesis, particularly for constructing complex molecules in medicinal chemistry and materials science. Its structural uniqueness arises from the combination of electron-withdrawing (bromine, difluoromethyl) and electron-donating (methoxy) groups, which influence reactivity and physicochemical properties .
Properties
Molecular Formula |
C11H11BrF2O2 |
|---|---|
Molecular Weight |
293.10 g/mol |
IUPAC Name |
1-bromo-3-[4-(difluoromethyl)-3-methoxyphenyl]propan-2-one |
InChI |
InChI=1S/C11H11BrF2O2/c1-16-10-5-7(4-8(15)6-12)2-3-9(10)11(13)14/h2-3,5,11H,4,6H2,1H3 |
InChI Key |
RHBLIMFEWULTKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)CBr)C(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Bromo-3-(4-(difluoromethyl)-3-methoxyphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the bromination of 3-(4-(difluoromethyl)-3-methoxyphenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production of the compound .
Chemical Reactions Analysis
1-Bromo-3-(4-(difluoromethyl)-3-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Scientific Research Applications
Synthesis and Chemical Reactions
The primary chemical reaction involving 1-Bromo-3-(4-(difluoromethyl)-3-methoxyphenyl)propan-2-one is its synthesis through bromination. This process typically employs bromine or N-bromosuccinimide (NBS) as the brominating agent, conducted in organic solvents like dichloromethane or chloroform under controlled low-temperature conditions to minimize side reactions. The compound can also participate in nucleophilic substitution reactions due to the presence of the bromine atom, allowing for further functionalization.
Potential Biological Activities
Research indicates that this compound may exhibit various biological activities. It has been studied for its potential antimicrobial and anticancer properties, attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The halogen atoms in its structure can facilitate interactions through halogen bonding, influencing enzyme activity and receptor modulation.
Molecular Interactions
Interaction studies have shown that this compound can engage with various molecular targets due to its unique functional groups. The bromine atom facilitates halogen bonding, while the difluoromethyl group can participate in hydrogen bonding interactions. These characteristics allow the compound to modulate the activity of enzymes and receptors, leading to significant biological effects.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(4-(difluoromethyl)-3-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The bromine atom and the difluoromethyl group can participate in halogen bonding and hydrogen bonding interactions, respectively, with biological macromolecules such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects .
Comparison with Similar Compounds
Substituent Analysis and Molecular Features
The following table highlights structural differences and similarities between the target compound and related brominated ketones:
Crystallographic and Physical Properties
- Target Compound: Crystallographic data is unavailable, but related brominated ketones exhibit planar geometries due to conjugation. For example, (2E)-3-(3-bromo-4-methoxyphenyl)prop-2-en-1-one adopts a nearly planar enone system, with intermolecular C–H···O interactions stabilizing the crystal lattice .
- 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one: Crystallizes in a monoclinic system (space group P21/c) with strong π-π stacking between phenyl rings .
Biological Activity
1-Bromo-3-(4-(difluoromethyl)-3-methoxyphenyl)propan-2-one is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a bromine atom, a difluoromethyl group, and a methoxy group. This article will explore its biological activity, including antimicrobial and anticancer properties, and provide detailed research findings and data tables.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₁BrF₂O₂
- Molecular Weight : 293.10 g/mol
- CAS Number : 1804041-95-9
The compound's structure allows it to engage in various chemical reactions, particularly nucleophilic substitutions due to the presence of the bromine atom. The difluoromethyl group enhances lipophilicity and may influence biological interactions through hydrogen bonding .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . The halogen atoms in its structure facilitate interactions with biological macromolecules, which can disrupt microbial cell functions. Studies have shown that compounds with similar structures often demonstrate efficacy against bacteria and fungi .
Anticancer Activity
The compound has also been investigated for its anticancer properties . It is believed to interact with proteins and nucleic acids, potentially inhibiting cancer cell proliferation. The presence of the difluoromethyl and bromine groups may enhance its ability to modulate enzyme activity and receptor interactions, which are critical in cancer biology .
This compound's mechanism of action is primarily attributed to:
- Halogen Bonding : The bromine atom can form halogen bonds with electron-rich sites on proteins or nucleic acids, influencing their function.
- Hydrogen Bonding : The difluoromethyl group can act as a hydrogen bond donor or acceptor, enhancing interactions with biological targets .
Research Findings
Several studies have documented the biological activity of this compound:
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial effects of halogenated compounds, this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be lower than that of several known antibiotics, highlighting its potential as an alternative antimicrobial agent .
Case Study 2: Anticancer Efficacy
A recent investigation into the anticancer properties of this compound revealed that it effectively inhibited the growth of p53-deficient tumor cells. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and proliferation. In vitro assays demonstrated a dose-dependent response, with IC50 values indicating potent activity compared to standard chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
